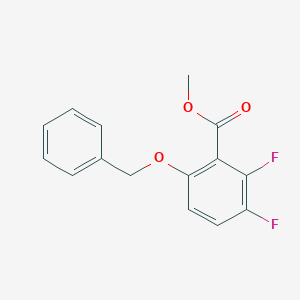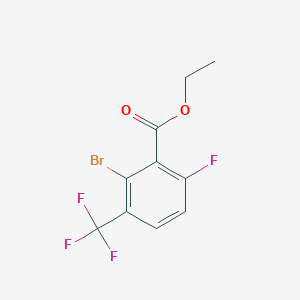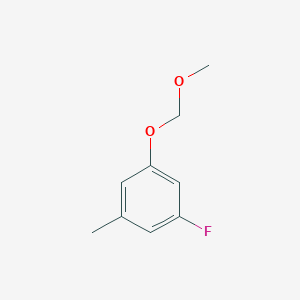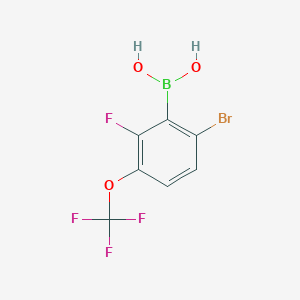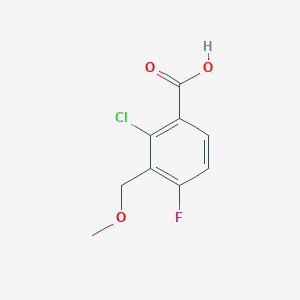![molecular formula C12H10BrF4NO B6294556 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 2271442-91-0](/img/structure/B6294556.png)
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is a chemical compound with the molecular formula C12H10BrF4NO and a molecular weight of 340.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoyl pyrrolidine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Scientific Research Applications
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride: A precursor used in the synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another compound with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF4NO/c13-10-7(12(15,16)17)3-4-8(14)9(10)11(19)18-5-1-2-6-18/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXHXCTUSWLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
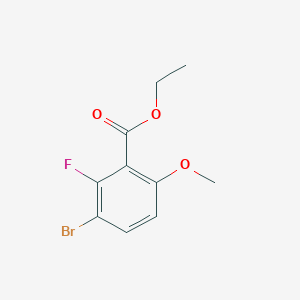
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)

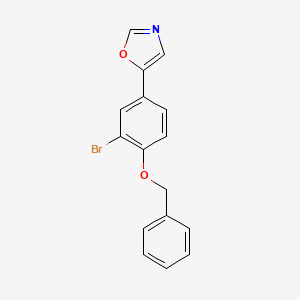
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)
